Lauryl trisiloxane
Overview
Description
Lauryl trisiloxane is a compound with the molecular formula C19H46O2Si3 . It is also known by other names such as 3-Dodecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, Lauryl trimethicone, and Dodecylheptamethyltrisiloxide .
Synthesis Analysis
The synthesis of trisiloxane surfactants like Lauryl trisiloxane is typically achieved by hydrosilylation of monomeric ethoxylate monomethyl ether starting reagents . This process involves the addition of hydrogen across a double or triple bond in the presence of a catalyst .Molecular Structure Analysis
Lauryl trisiloxane has a molecular weight of 390.8 g/mol . Its IUPAC name is dodecyl-methyl-bis(trimethylsilyloxy)silane . The InChI representation of its structure is InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-24(8,20-22(2,3)4)21-23(5,6)7/h9-19H2,1-8H3 .Physical And Chemical Properties Analysis
Lauryl trisiloxane has a molecular weight of 390.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 15 . Its exact mass is 390.28056031 g/mol . It has a topological polar surface area of 18.5 Ų .Scientific Research Applications
Polymer Chemistry and Material Science
- Polymerization Processes : A study on the anionic polymerization of lauryllactam in the presence of a macroactivator revealed insights into branching and condensation reactions, suggesting potential applications in creating complex polymeric structures with specific end-groups (Rached et al., 2014).
- Emulsion Copolymerization : Research on styrene and butyl acrylate copolymers modified by silane compounds, including those related to Lauryl trisiloxane, demonstrated the impact of these modifications on the properties of emulsion copolymers, with implications for paints and coatings applications (Naghash et al., 2009).
Environmental and Analytical Chemistry
- Cloud-Point Extraction for PAHs : A novel approach using nonionic surfactant mixtures for the extraction and preconcentration of polycyclic aromatic hydrocarbons (PAHs) from seawater samples indicates the environmental application of surfactants related to Lauryl trisiloxane (Delgado et al., 2004).
Biomedical Applications
- Nasal Mucosa Recovery : The study of polyoxyethylene-9-lauryl ether (a compound similar to Lauryl trisiloxane) on nasal mucosa recovery post-damage highlights its potential use in nasal drug delivery systems to enhance bioavailability while ensuring mucosal health (Zhou & Donovan, 1996).
Lubrication and Tribology
- Lubricating Properties : The effect of sodium lauryl sulfate (SLS) and ethoxylated sodium lauryl sulfate on the lubricating properties of aqueous solutions demonstrates the potential of surfactants in eco-friendly lubrication solutions, reducing wear and friction in industrial applications (Sułek & Wasilewski, 2010).
Textile Industry
- Textile Washing : The application of silicone surfactant along with hydrocarbon surfactants for the removal of complex stains from textiles shows the effectiveness of silicone-based surfactants in enhancing cleaning efficiency and could lead to the development of more efficient laundry detergents (Pukale et al., 2017).
Future Directions
With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants . As part of this trend, future research may focus on exploring safer and more sustainable alternatives to conventional surfactants like Lauryl trisiloxane .
properties
IUPAC Name |
dodecyl-methyl-bis(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-24(8,20-22(2,3)4)21-23(5,6)7/h9-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXXYABAFAQBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H46O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl trisiloxane | |
CAS RN |
139614-44-1 | |
Record name | Lauryl trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139614441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAURYL TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OHO78HI1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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